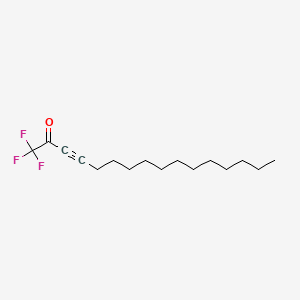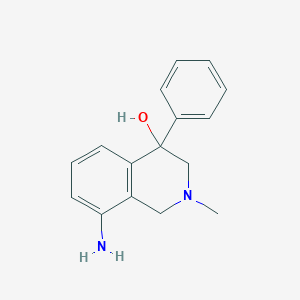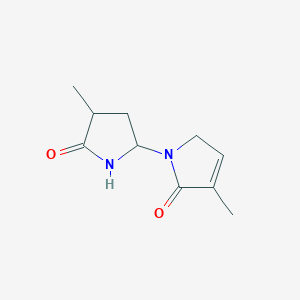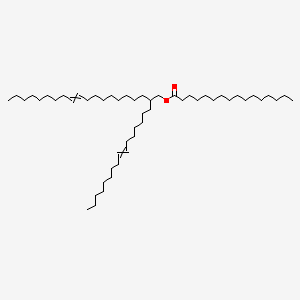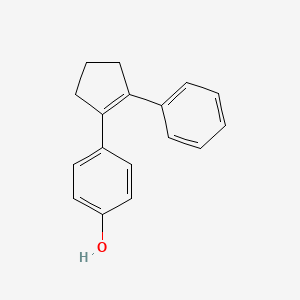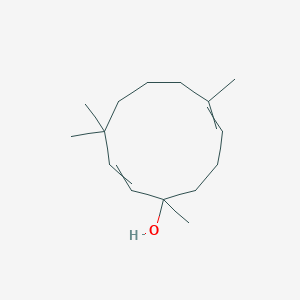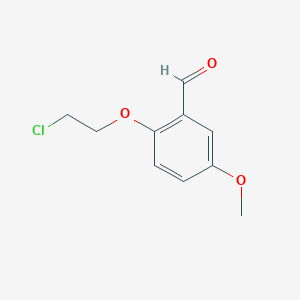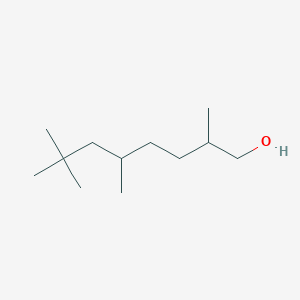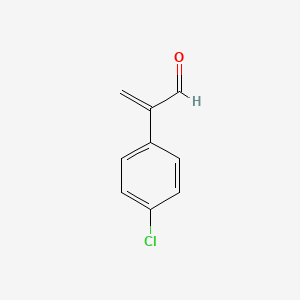
Aziridine, 2,2-dichloro-3-phenyl-1-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aziridine, 2,2-dichloro-3-phenyl-1-(phenylmethyl)- is a derivative of aziridine, a three-membered heterocycle containing a nitrogen atom. Aziridines are known for their significant practical interest due to their unique structural properties and reactivity. The compound is characterized by the presence of two chlorine atoms and a phenyl group attached to the aziridine ring, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of aziridine derivatives typically involves several methods, including:
Cyclization of Haloamines and Amino Alcohols: An amine functional group displaces the adjacent halide in an intramolecular nucleophilic substitution reaction to generate an aziridine.
Nitrene Addition: Nitrene addition to alkenes is a well-established method for the synthesis of aziridines.
From Triazolines, Epoxides, and Oximes: Thermolysis or photolysis of triazolines expels nitrogen, producing an aziridine.
Industrial Production Methods
Industrial production of aziridines often involves the cyclization of haloamines or amino alcohols under specific conditions. For example, the Nippon Shokubai process requires an oxide catalyst and high temperatures to effect the dehydration of aminoethanol .
Analyse Des Réactions Chimiques
Types of Reactions
Aziridine, 2,2-dichloro-3-phenyl-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions include various substituted aziridines, amines, and oxides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Aziridine, 2,2-dichloro-3-phenyl-1-(phenylmethyl)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a chemotherapeutic agent.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of aziridine, 2,2-dichloro-3-phenyl-1-(phenylmethyl)- involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with various molecular targets, leading to the formation of stable products. The pathways involved include nucleophilic substitution and addition reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to aziridine, 2,2-dichloro-3-phenyl-1-(phenylmethyl)- include:
Aziridine: The parent compound with a simpler structure.
Mitomycin C: An aziridine derivative used as a chemotherapeutic agent.
Porfiromycin: Another aziridine derivative with antitumor activity.
Propriétés
Numéro CAS |
112776-40-6 |
|---|---|
Formule moléculaire |
C15H13Cl2N |
Poids moléculaire |
278.2 g/mol |
Nom IUPAC |
1-benzyl-2,2-dichloro-3-phenylaziridine |
InChI |
InChI=1S/C15H13Cl2N/c16-15(17)14(13-9-5-2-6-10-13)18(15)11-12-7-3-1-4-8-12/h1-10,14H,11H2 |
Clé InChI |
KQLSMLHUJZBMJE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(C2(Cl)Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Fluoro-2-oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14310368.png)

